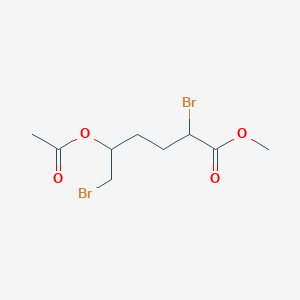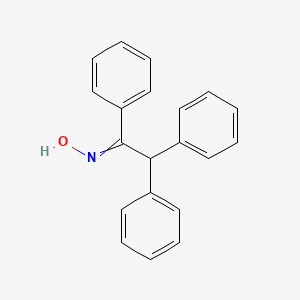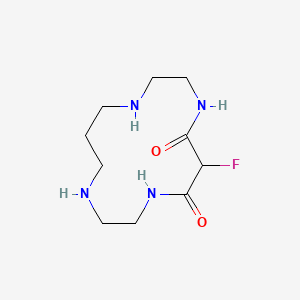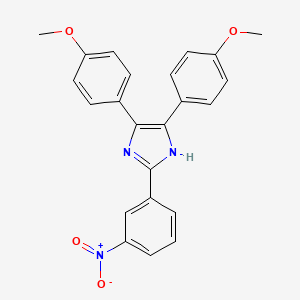
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and one 3-nitrophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with glyoxal in the presence of ammonium acetate. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The methoxy groups can be demethylated using strong acids like hydrobromic acid.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol
Reduction: Hydrobromic acid, acetic acid
Substitution: Bromine, chlorine, iron(III) chloride
Major Products Formed
Oxidation: 4,5-bis(4-methoxyphenyl)-2-(3-aminophenyl)-1H-imidazole
Reduction: 4,5-bis(4-hydroxyphenyl)-2-(3-nitrophenyl)-1H-imidazole
Substitution: 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- involves interactions with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-phenyl-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-
Uniqueness
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group at the 2-position of the imidazole ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
117456-94-7 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-10-6-15(7-11-19)21-22(16-8-12-20(30-2)13-9-16)25-23(24-21)17-4-3-5-18(14-17)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChI Key |
JEOFWOHTZYDLKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


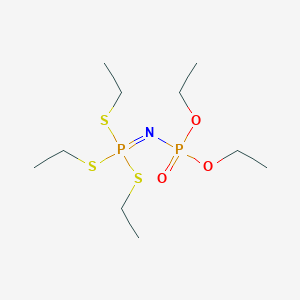
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

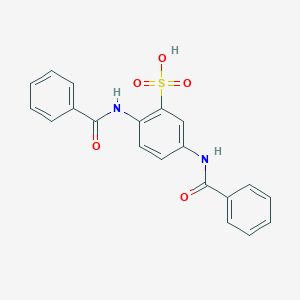

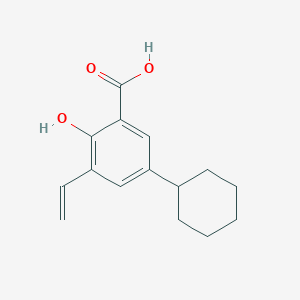
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
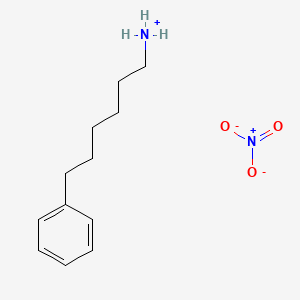
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
